1-tert-butyl-4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone
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Overview
Description
1-tert-butyl-4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C18H28N4O2S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.19329732 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Evaluation of Piperazine Derivatives : A study focused on the synthesis, characterization, and biological evaluation of a piperazine derivative, highlighting its potential for in vitro antibacterial and anthelmintic activity. This compound was synthesized through a condensation reaction and characterized using various spectroscopic methods. The research illustrates the methodological approach to synthesizing and evaluating similar compounds for potential biological activities (Sanjeevarayappa et al., 2015).
Metabolic Pathway Elucidation
Metabolism of EP2 Receptor-Selective Prostaglandin E2 Agonist : Another study explored the in vitro metabolism of a prostaglandin E2 agonist, revealing insights into the metabolic pathways involving cytochrome P450 isoforms. This research underscores the importance of understanding the metabolic fate of chemical compounds for their therapeutic application and safety profile (Prakash et al., 2008).
Drug Analysis and Pharmacokinetics
Highly Sensitive Assay for Drug Determination : A highly sensitive assay was developed for a potential antipsychotic agent, demonstrating the use of liquid chromatography with tandem mass spectrometric detection. This work is pivotal for drug development, allowing for precise determination of drug concentrations in biological matrices and pharmacokinetic studies (Chavez-Eng et al., 1997).
Chemical Synthesis and Optimization
Optimization of Pyruvate Dehydrogenase Kinase Inhibitors : Research on optimizing N-methylcarbothioamide moieties of a compound to inhibit pyruvate dehydrogenase kinase (PDHK) highlights the chemical synthesis and optimization process for developing potent inhibitors. This study exemplifies the iterative process of chemical modification and testing to enhance biological activity and drug-like properties (Aicher et al., 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-tert-butyl-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-13-19-15(12-25-13)11-20-5-7-21(8-6-20)17(24)14-9-16(23)22(10-14)18(2,3)4/h12,14H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGSIKZTOOTOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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